Cas no 93780-84-8 ((5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofurano[5,6-f][1,3]benzodioxole-5,8-dione)

(5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofurano[5,6-f][1,3]benzodioxole-5,8-dione structure
93780-84-8 structure
Productnaam:(5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofurano[5,6-f][1,3]benzodioxole-5,8-dione
CAS-nummer:93780-84-8
MF:C21H18O8
MW:398.362826824188
CID:1981287
PubChem ID:468871

(5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofurano[5,6-f][1,3]benzodioxole-5,8-dione Chemische en fysische eigenschappen

Naam en identificatie

    • (5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofurano[5,6-f][1,3]benzodioxole-5,8-dione
    • (5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione
    • furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-, (5aR,8aR,9R)-
    • (5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione
    • 8-(4-Hydroxy-3,5-dimethoxyphenyl)-5,12,14-trioxatetracyclo(7.7.0.0(3,7).0(11,15))hexadeca-1(16),9(10),11(15)-triene-2,6-dione
    • CHEMBL95683
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxole-5,8-dione, 5a,6,8a,9-tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-, (5aR-(5aalpha,8abeta,9alpha))-
    • HY-N12033
    • 4'-Demethylpodophyllotoxone
    • 93780-84-8
    • 9-(4-Hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxole-5,8-dione
    • (5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione
    • CS-0890724
    • 8-(4-Hydroxy-3,5-dimethoxyphenyl)-5,12,14-trioxatetracyclo[7.7.0.0<3,7>.0<11,15>]hexadeca-1(16),9(10),11(15)-triene-2,6-dione
    • DTXSID40917986
    • DA-70085
    • Inchi: InChI=1S/C21H18O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-18,23H,7-8H2,1-2H3/t12-,17+,18-/m0/s1
    • InChI-sleutel: OJDRVIHXHQXFSH-RZAIGCCYSA-N
    • LACHT: COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5

Berekende eigenschappen

  • Exacte massa: 398.100168
  • Monoisotopische massa: 398.100168
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 3
  • Complexiteit: 653
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 101

Experimentele eigenschappen

  • Dichtheid: 1.441
  • Kookpunt: 632.3°C at 760 mmHg
  • Vlampunt: 227.7°C
  • Brekindex: 1.627

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